molecular formula C9H18O2 B12764074 1,3-Dimethylbutyl glycidyl ether CAS No. 68134-06-5

1,3-Dimethylbutyl glycidyl ether

Katalognummer: B12764074
CAS-Nummer: 68134-06-5
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: ATERKBCSRXXVEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethylbutyl glycidyl ether is an organic compound with the molecular formula C9H18O2. It is a type of glycidyl ether, which is characterized by the presence of an epoxide group. This compound is used in various industrial applications, particularly in the production of polymers and as a reactive diluent in epoxy resins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dimethylbutyl glycidyl ether can be synthesized through the reaction of 1,3-dimethylbutanol with epichlorohydrin. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the glycidyl ether. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethylbutyl glycidyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 1,3-dimethylbutyl glycidyl ether primarily involves the reactivity of its epoxide group. The epoxide group can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in polymerization reactions and the synthesis of complex molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Dimethylbutyl glycidyl ether is unique due to its specific alkyl group, which imparts distinct physical and chemical properties. Its reactivity and compatibility with various nucleophiles make it a valuable compound in polymer chemistry and industrial applications .

Eigenschaften

CAS-Nummer

68134-06-5

Molekularformel

C9H18O2

Molekulargewicht

158.24 g/mol

IUPAC-Name

2-(4-methylpentan-2-yloxymethyl)oxirane

InChI

InChI=1S/C9H18O2/c1-7(2)4-8(3)10-5-9-6-11-9/h7-9H,4-6H2,1-3H3

InChI-Schlüssel

ATERKBCSRXXVEY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C)OCC1CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.